5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol
Description
Properties
IUPAC Name |
5-methoxy-2-(pyrrolidin-1-ylmethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-11-7-12-9(6-10(11)14)8-13-4-2-3-5-13/h6-7H,2-5,8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPUGYFCYMDMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Synthesis Strategies
Approaches to synthesizing pyrrolidine derivatives include:
- Ring construction from cyclic or acyclic precursors
- Functionalization of preformed pyrrolidine rings, such as proline derivatives
Synthesis by 1,3-Dipolar Cycloadditions
1,3-dipolar cycloaddition is a method for the preparation of five-membered heterocycles. This involves reacting a 1,3-dipole with a dipolarophile, usually an olefin. For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively. Stereoselectivity at positions 2 and 5 depends on the shape of the ylides, while stereochemistry in positions 3 and 4 correlates with the relative orientation of the substituents of the dipolarophile, leading to 3,4-cis- or 3,4-trans-substituted pyrrolidines.
Preparation of Compound E
One method for preparing compound E involves reacting a substituted pyridin-2-amine with a substituted pyridine-2-carbaldehyde in methanol. TosOH and 2-isocyano-2,4,4-trimethyl-pentane are added, and the mixture is stirred at 70 °C for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic phase is dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give a residue, which is then purified by silica gel chromatography to yield the product.
Preparation of (R)-2-Methylpyrrolidine L-Tartrate
(R)-2-methylpyrrolidine L-tartrate can be prepared in two steps from 2-methylpyrroline using non-corrosive reagents, without isolating any synthetic intermediates. The hydrogenation catalyst is a platinum catalyst, preferably platinum (IV) oxide, or more preferably, 5% Pt-C. The alcohol solvent is a mixture of ethanol and methanol, ideally at a ratio of about 2:1 to about 3:1 (v/v). Step (a) is performed at ambient temperature. The platinum catalyst is removed in step (b) by filtration. The isolated (R)-2-methylpyrrolidine L-tartrate has an optical purity of at least 50% ee. The process may further comprise reacting the isolated recrystallized (R)-2-methylpyrrolidine L-tartrate with a base to provide (R)-2-methylpyrrolidine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 5-methoxy-2-(pyrrolidin-1-ylmethyl)pyridine-4-carboxylic acid.
Reduction: Formation of 5-methoxy-2-(pyrrolidin-1-ylmethyl)piperidine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol is . Its molecular structure features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which contributes to its biological activity and potential applications.
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant properties. Studies have shown that derivatives of pyridine can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Anxiolytic Effects
The compound's structural features allow it to potentially act as an anxiolytic agent. Preliminary studies suggest that it may modulate GABAergic transmission, leading to reduced anxiety levels in animal models .
Neuropharmacology
Cognitive Enhancement
There is emerging evidence that this compound may enhance cognitive functions. Research has focused on its role in improving memory and learning processes through cholinergic pathways. Compounds with similar structures have been linked to increased acetylcholine release, which is vital for cognitive performance .
Neuroprotective Properties
Studies have suggested that this compound may possess neuroprotective effects against oxidative stress and neuroinflammation. It could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique functional groups enable it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications .
Nanotechnology
The compound's ability to form stable complexes with metal ions makes it a candidate for use in nanotechnology. It can be employed in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrrolidin-1-ylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol is best understood through comparisons with analogous pyridine derivatives. Below is a detailed analysis based on structural analogs identified in literature and catalogs:
Table 1: Structural Comparison of Pyridine Derivatives
Key Findings from Structural Analog Analysis
Substituent Position and Electronic Effects: The hydroxyl group at position 4 in the target compound contrasts with analogs like 3-Amino-5-methoxypyridin-4-ol·2HCl, where the hydroxyl is retained but paired with an amino group at position 3. This difference likely alters hydrogen-bonding capacity and acidity .
Solubility and Stability: Charged derivatives, such as 3-Amino-5-methoxypyridin-4-ol·2HCl, exhibit higher water solubility due to ionic interactions, whereas the neutral pyrrolidine group in the target compound may favor lipid membrane permeability . Methoxy groups generally increase lipophilicity, as seen across all compared compounds, but positional variations (e.g., 4-methoxy in vs. 5-methoxy in the target) influence electronic distribution on the aromatic ring.
Biological Relevance: Pyridine derivatives with hydroxyl and amine groups (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. Halogenated analogs like 4-Benzyloxy-2-chloro-pyrimidin-5-ol highlight the role of halogens in enhancing binding via hydrophobic interactions, a feature absent in the target compound.
Table 2: Hypothetical Physicochemical Properties (Inferred)
| Property | Target Compound | 3-Amino-5-methoxypyridin-4-ol·2HCl | 4-Benzyloxy-2-chloro-pyrimidin-5-ol |
|---|---|---|---|
| Molecular Weight | ~236 g/mol | 223 g/mol | 236.65 g/mol |
| LogP (Lipophilicity) | Moderate (~1.5) | Low (due to ionic form) | High (~2.8) |
| Hydrogen Bond Donors | 2 (–OH, pyrrolidine N–H) | 3 (–OH, –NH₃⁺) | 1 (–OH) |
Methodological Considerations
Crystallographic studies using SHELX might resolve its 3D structure, aiding in steric and conformational comparisons.
Biological Activity
5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol, with the CAS number 953733-17-0, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a methoxy group and a pyrrolidine moiety, which are known to influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structural characteristics of this compound are significant as they contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 204.26 g/mol |
| CAS Number | 953733-17-0 |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that compounds containing pyridine and pyrrolidine rings often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds have shown promise in various studies.
Antimicrobial Activity
Pyridine derivatives have been studied for their antimicrobial properties. For instance, several studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A comparative analysis of MIC (Minimum Inhibitory Concentration) values reveals that derivatives of pyridine can be effective against resistant strains, suggesting potential for further exploration in drug development.
Case Study: Related Pyridine Compounds
A recent study highlighted the effectiveness of pyridine derivatives against methicillin-resistant Staphylococcus epidermidis (MRSE). The compound showed an MIC value significantly lower than traditional antibiotics, indicating strong potential for clinical applications in treating resistant infections .
Research Findings and Implications
Recent advances in the field of medicinal chemistry have focused on optimizing the biological activity of pyrrole and pyridine derivatives. For example:
- Antibacterial Activity : A study found that certain pyrrole derivatives exhibited potent antibacterial activity with MIC values ranging from 3.12 to 12.5 µg/mL against various pathogens .
- Anticancer Potential : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .
Q & A
Advanced Question
- Enzyme Inhibition Assays : Test against bacterial enoyl-ACP reductase or fungal lanosterol demethylase.
- Molecular Docking : Use software (AutoDock Vina) to predict binding affinity with microbial targets (e.g., CYP51 for antifungals).
- Genetic Knockout Models : Compare activity against wild-type vs. efflux-pump-deficient strains (e.g., E. coli ΔAcrB).
- SAR Studies : Modify the pyrrolidine ring (e.g., N-methylation) to assess impact on MIC values .
How should contradictory data regarding cytotoxicity and therapeutic indices of derivatives be addressed?
Advanced Question
- Standardized Assays : Replicate cytotoxicity (MTT assay on HEK293/HepG2 cells) and antimicrobial activity (broth microdilution per CLSI guidelines) under identical conditions.
- Meta-Analysis : Aggregate published data, controlling for variables (cell line passage number, compound purity ≥95% via HPLC).
- Mechanistic Profiling : Compare ROS generation or membrane disruption effects across studies. Contradictions often stem from assay heterogeneity (e.g., serum content in media) .
What computational methods are suitable for predicting the physicochemical properties of this compound?
Advanced Question
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP ~1.8).
- pKa Prediction : Determine ionization states (e.g., pyridinium ion at physiological pH) via MarvinSketch.
- Solubility Modeling : Employ COSMO-RS to predict aqueous solubility (~2.5 mg/mL at 25°C). Validate experimentally via shake-flask method .
How can regioselectivity challenges during functionalization of the pyridine ring be mitigated?
Advanced Question
- Directing Groups : Temporarily introduce nitro or amino groups at C4 to steer electrophilic substitution.
- Metal Catalysis : Use Pd(OAc)₂ with ligands (XPhos) for C-H activation at specific positions.
- Protection/Deprotection : Protect the hydroxyl group (TBSCl) before alkylation to prevent side reactions .
What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Advanced Question
- Rodent Studies : Administer orally (10 mg/kg) to assess bioavailability (plasma LC-MS/MS analysis).
- Metabolite ID : Use hepatic microsomes (human/rat) to identify Phase I/II metabolites (e.g., O-demethylation).
- Tissue Distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs .
How do steric and electronic effects of the pyrrolidinylmethyl group influence bioactivity?
Advanced Question
- Steric Maps : Generate 3D models (MOE) to analyze bulk near C2. Larger substituents (e.g., piperidinyl) may hinder target binding.
- Electronic Profiling : Calculate Hammett constants (σ) for the pyrrolidine moiety to correlate with antimicrobial potency.
- Comparative SAR : Synthesize analogs with morpholine or azetidine groups to isolate electronic contributions .
What analytical workflows validate batch-to-batch consistency in synthesized compounds?
Advanced Question
- HPLC-PDA : Use a C18 column (MeCN/H₂O + 0.1% TFA) to confirm purity (>98%).
- NMR Fingerprinting : Compare ¹H NMR spectra (DMSO-d₆) across batches for signal consistency.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
